molecular formula C8H16N2 B2988276 Octahydroindolizin-7-amine CAS No. 80220-48-0

Octahydroindolizin-7-amine

Cat. No. B2988276
CAS RN: 80220-48-0
M. Wt: 140.23
InChI Key: UYVABMTWTWPWFG-UHFFFAOYSA-N
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Description

Octahydroindolizin-7-amine is a specialty product for proteomics research . It has a molecular formula of C8H16N2 and a molecular weight of 140.23 . The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . More detailed structural information, such as bond lengths and angles, would require more specific experimental or computational studies.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, amines in general can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.23 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require specific experimental measurements .

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Applications

A study highlights the enantioselective synthesis of Octahydroindolizin-7-amine derivatives , employing an enzymatic resolution method. This approach has been utilized to produce homo-chiral compounds that serve as important amine building blocks within the pharmaceutical industry. The process involves a Novozym 435-mediated kinetic resolution, demonstrating its applicability on a substantial scale (Jing Zhang et al., 2017).

Synthesis of Cis-Octahydroindoles

Another research effort outlines a concise method for the diastereoselective synthesis of Octahydroindoles , featuring the use of 2-acyl-5-aminooxazoles. This methodology allows the creation of compounds with significant stereochemical complexity, indicating the potential for generating diverse molecular scaffolds relevant to drug discovery and development (C. Basch et al., 2012).

Catalytic Asymmetric Synthesis

Research by Mazurais et al. describes the stereoselective synthesis of octahydroindole derivatives utilizing a catalytic asymmetric C(sp3)–H amination reaction. This innovative approach emphasizes the potential of catalytic methods in constructing complex molecular frameworks, offering a route to synthesize allylic amines with good yields and stereoselectivity (M. Mazurais et al., 2014).

Functionalization and Cytotoxic Evaluation

Singh et al. developed a strategy for the synthesis of functionally enriched octahydroindole-based scaffolds through inter- and intra-molecular amidolysis of β-lactams. This process not only facilitates the preparation of highly functionalized indoles but also underscores the potential therapeutic applications of these compounds, as demonstrated by their cytotoxic evaluation against the oesophageal cancer cell line WHCO1 (Pardeep Singh et al., 2012).

Octahydroindole Derivatives in Material Science

Research into amino-functionalized polyhedral oligomeric silsesquioxanes (POSS) reveals the significance of this compound derivatives in the field of material science. The study examines the stability of amino-functionalized POSS in water, providing insights into the design and development of hybrid organic/inorganic materials for various applications (S. Neyertz et al., 2015).

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVABMTWTWPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80220-48-0
Record name octahydroindolizin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(±)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-one (5.0 g, 35.9 mmol) was dissolved in a solution of 2M ammonia/ethanol (54 ml, 108 mmol calculated in terms of ammonia). The resulting solution was stirred at room temperature in an atmosphere of hydrogen in the presence of 10% palladium on charcoal (500 mg) for 4 hours. At the end of this time, the reaction mixture was filtered to remove the catalyst and the filtrate was concentrated by evaporation under reduced pressure, to give the title compound (4.91 g) as a colorless oil (yield 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
98%

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